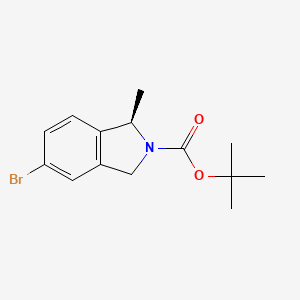
tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindoles. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the isoindole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators. The tert-butyl ester group can be introduced using tert-butyl hydroperoxide under metal-free conditions .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through SN1 or SN2 mechanisms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of radical initiators.
Esterification: Tert-butyl hydroperoxide under metal-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoles, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications may vary.
Industry: Utilized in the synthesis of complex molecular architectures.
Mechanism of Action
The mechanism of action of tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets. For example, in substitution reactions, the compound may form a carbocation intermediate, which then reacts with nucleophiles . The exact pathways and molecular targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate .
Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate: shares similarities with other tert-butyl esters and brominated isoindoles.
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-9-12-6-5-11(15)7-10(12)8-16(9)13(17)18-14(2,3)4/h5-7,9H,8H2,1-4H3/t9-/m1/s1 |
InChI Key |
DKJXHDWXPQAPDW-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br |
Canonical SMILES |
CC1C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


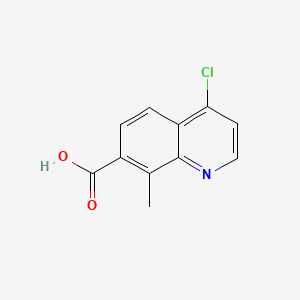
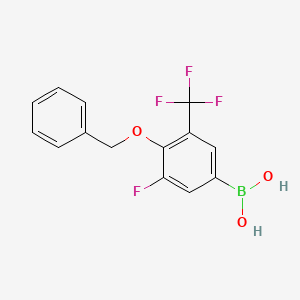
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
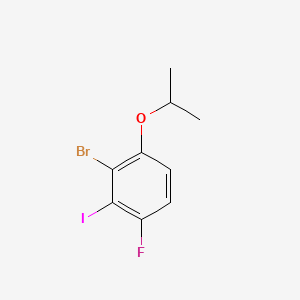
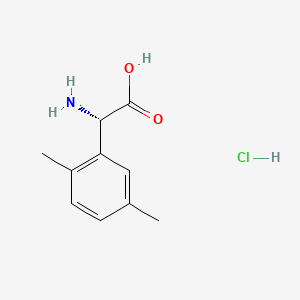
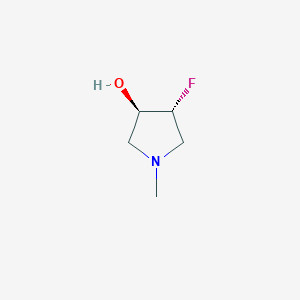
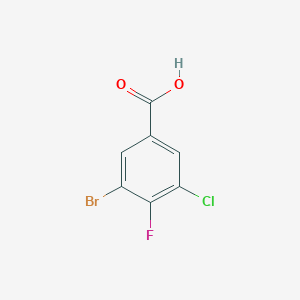
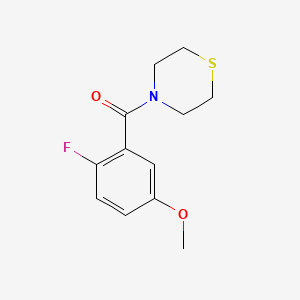
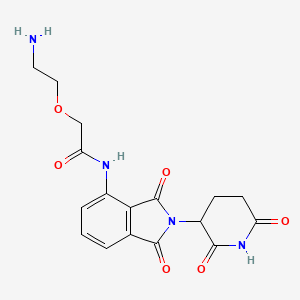
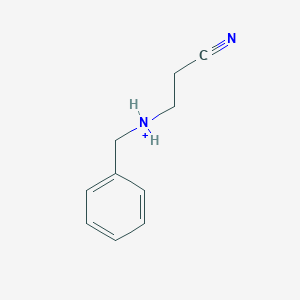
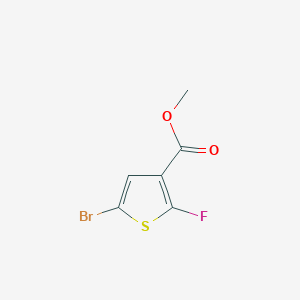

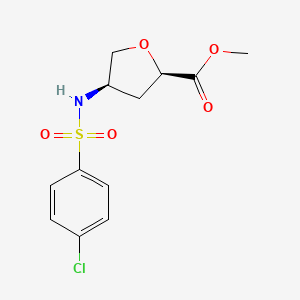
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
